Bienvenue dans la boutique en ligne BenchChem!

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

P2X3 antagonist lipophilicity drug-likeness

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, a chemotype extensively investigated for P2X3 purinergic receptor antagonism. The compound features a 2,3-dimethoxybenzamide moiety linked to a 4-(2,4-dimethoxyphenyl)-1,3-thiazole core, with a molecular weight of 400.4 g·mol⁻¹, a computed XLogP3 of 3.7, and a topological polar surface area (TPSA) of 107 Ų.

Molecular Formula C20H20N2O5S
Molecular Weight 400.45
CAS No. 922661-49-2
Cat. No. B2823911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
CAS922661-49-2
Molecular FormulaC20H20N2O5S
Molecular Weight400.45
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)OC
InChIInChI=1S/C20H20N2O5S/c1-24-12-8-9-13(17(10-12)26-3)15-11-28-20(21-15)22-19(23)14-6-5-7-16(25-2)18(14)27-4/h5-11H,1-4H3,(H,21,22,23)
InChIKeyPRCWGOQNMLKBEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 922661-49-2) – Thiazole-Benzamide Compound for P2X3-Focused Research Procurement


N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, a chemotype extensively investigated for P2X3 purinergic receptor antagonism [1]. The compound features a 2,3-dimethoxybenzamide moiety linked to a 4-(2,4-dimethoxyphenyl)-1,3-thiazole core, with a molecular weight of 400.4 g·mol⁻¹, a computed XLogP3 of 3.7, and a topological polar surface area (TPSA) of 107 Ų [2]. These physicochemical properties position it within drug-like space for orally bioavailable P2X3 antagonists, though direct biological characterization data remain unpublished.

Why Generic Substitution of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide Is Not Scientifically Valid – Regioisomer-Dependent and Substitution-Specific Pharmacological Profiles


Within the 1,3-thiazol-2-yl benzamide class, even subtle changes in substitution pattern—such as moving a methoxy group from the 2,4- to the 2,5-positions on the phenyl ring, or altering the benzamide methoxy substitution—can profoundly affect P2X3 receptor affinity, selectivity, and metabolic stability [1]. The 2,4-dimethoxyphenyl configuration of this compound is structurally distinct from its 2,5-regioisomer (N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide) and from des-methoxy benzamide analogs, and these differences are known to translate into divergent biological outcomes in closely related chemotypes [1][2]. Consequently, interchange with any analog lacking the identical substitution fingerprint is scientifically unjustified without direct comparative pharmacological data.

Quantitative Differentiation Evidence for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (922661-49-2) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation Against the Des-Methoxy Benzamide Analog

The target compound carries a 2,3-dimethoxybenzamide moiety, whereas the closest des-methoxy comparator N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 20375-58-0) bears an unsubstituted benzamide. The additional two methoxy groups increase computed lipophilicity (XLogP3 = 3.7 for the target [1]) compared to an estimated XLogP3 of approximately 2.7 for the unsubstituted benzamide analog (class-level inference based on an average contribution of ~0.5 log P units per aromatic methoxy group) [2]. This ~1.0 log P unit difference is expected to impact membrane permeability, protein binding, and metabolic clearance.

P2X3 antagonist lipophilicity drug-likeness benzamide SAR

Topological Polar Surface Area (TPSA) Comparison with the 2,5-Regioisomer

Both the target compound (2,4-dimethoxyphenyl) and its 2,5-dimethoxyphenyl regioisomer share identical molecular formula (C₂₀H₂₀N₂O₅S) and therefore identical computed TPSA (107 Ų) [1]. However, the positional isomerism of the methoxy groups on the phenyl ring alters the three-dimensional electrostatic and steric distribution, which can lead to divergent P2X3 receptor binding modes and selectivity profiles, as demonstrated for structurally related thiazole-benzamide P2X3 antagonists in patent SAR data [2]. Quantitative biochemical differentiation between the two regioisomers remains experimentally uncharacterized.

TPSA regioisomer molecular property benzamide

Class-Level P2X3 Antagonist Pharmacophore Alignment: Contextualizing Against the Reference Antagonist Filapixant

The compound shares the core 1,3-thiazol-2-yl benzamide pharmacophore with the clinically advanced P2X3 antagonist filapixant (BAY 1902607, example 348 of WO2016091776A1), which displays a pIC₅₀ of 8.15 (IC₅₀ = 7 nM) in an intracellular calcium assay on human P2X3-expressing cells [1]. The target compound’s 2,4-dimethoxyphenyl and 2,3-dimethoxybenzamide substitution pattern represents a distinct chemical space within this pharmacophore class. However, no quantitative P2X3 activity data are publicly available for this specific compound [2].

P2X3 receptor pharmacophore filapixant thiazole-benzamide

Explicit Statement on High-Strength Differential Evidence Limitation

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, IUPHAR/BPS Guide to Pharmacology, Google Patents) as of 2026-05-09 identified no direct head-to-head biological comparisons, no quantitative P2X3 IC₅₀/Ki values, and no pharmacokinetic or selectivity data for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide [1][2]. The differentiation evidence presented above is therefore limited to computed physicochemical properties and class-level pharmacophore inference. Any procurement or screening decision should be made with this data gap in mind, and end-users are encouraged to experimentally benchmark this compound against the closest regioisomer and des-methoxy analogs under identical assay conditions.

data gap evidence limitation procurement caution

Best-Fit Research and Industrial Application Scenarios for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (922661-49-2)


Exploratory P2X3 Antagonist Screening in Recombinant hP2X3 Calcium Flux Assays

The compound’s membership in the 1,3-thiazol-2-yl benzamide class—validated by the potent reference antagonist filapixant (hP2X3 IC₅₀ 7 nM) [1]—supports its inclusion in P2X3 antagonist screening cascades. Researchers can benchmark this compound against filapixant and regioisomer analogs in FLIPR or equivalent intracellular calcium assays to quantify its P2X3 potency and selectivity.

Structure-Activity Relationship (SAR) Studies on Thiazole-Benzamide P2X3 Antagonists

With its distinctive 2,4-dimethoxyphenyl and 2,3-dimethoxybenzamide substitution, this compound fills a specific structural niche within the SAR landscape of WO2016091776A1 [2]. It can serve as a key probe to dissect the pharmacophoric contributions of the dimethoxy substitution pattern on both the phenyl and benzamide rings.

Physicochemical Benchmarking for Early-Stage Drug Discovery

The computed properties (XLogP3 = 3.7, TPSA = 107 Ų, MW = 400.4) [3] are within oral drug-like space and can be used as a baseline for property-guided optimization. The compound may serve as a starting point for libraries aimed at improving solubility or metabolic stability relative to higher-molecular-weight P2X3 antagonists.

Negative Control or Inactive Comparator for P2X3 Target Engagement Studies

Pending empirical confirmation that the compound lacks measurable P2X3 activity, it could be repurposed as a structurally matched inactive control in target engagement experiments, provided its inactivity is experimentally verified against the active regioisomer or filapixant.

Quote Request

Request a Quote for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.